molecular formula C9H13NO B2968480 1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile CAS No. 1315366-09-6

1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile

Cat. No.: B2968480
CAS No.: 1315366-09-6
M. Wt: 151.209
InChI Key: HOBHWASTCNRNFE-UHFFFAOYSA-N
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Description

1,4-Dimethyl-7-oxabicyclo[221]heptane-2-carbonitrile is a bicyclic compound featuring an oxabicycloheptane core with two methyl groups and a nitrile group This compound is part of a broader class of 7-oxabicyclo[22

Chemical Reactions Analysis

1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic conditions, depending on the desired transformation. Major products formed from these reactions include derivatives with altered functional groups, such as alcohols, ketones, or carboxylic acids .

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, thereby modulating the activity of these targets. Pathways involved may include inhibition of protein phosphatases or other enzymes critical for cellular functions .

Comparison with Similar Compounds

1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile can be compared with other similar compounds, such as:

Properties

IUPAC Name

1,4-dimethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-8-3-4-9(2,11-8)7(5-8)6-10/h7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBHWASTCNRNFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(O1)(C(C2)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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